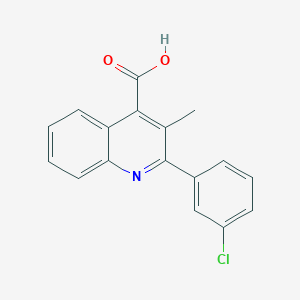

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-7-2-3-8-14(13)19-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRUOLULNFZWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358021 | |

| Record name | 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-46-5 | |

| Record name | 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

Industry: It may be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

Substituent Position : The position of chlorine on the phenyl ring (meta vs. para) influences electronic effects. Para-chlorophenyl analogs (e.g., CAS 43071-47-2) may exhibit altered solubility and binding affinities compared to the meta-substituted target compound .

Heterocyclic Modifications : Replacement of the phenyl group with a furan ring (CAS 634177-82-5) introduces a polar oxygen atom, which could modulate pharmacokinetic properties .

Biological Activity

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

- Molecular Formula : C17H12ClNO2

- Molecular Weight : 299.74 g/mol

- CAS Number : 350997-46-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : It has shown promise in inhibiting the growth of various cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (H460) cells.

- Antibacterial Properties : The compound has demonstrated effectiveness against multiple bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although further investigation is required.

The compound's mechanism of action is believed to involve:

- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to specific target sites within cancerous cells, thereby disrupting their metabolic processes.

- Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in cancer cells, particularly through the activation of intrinsic apoptotic pathways.

Anticancer Studies

A study conducted on various quinoline derivatives, including this compound, revealed significant cytotoxic effects on MCF-7 and H460 cell lines. The results showed:

- IC50 Values : The compound exhibited an IC50 value of approximately 168.78 µM against MCF-7 cells, indicating its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 168.78 |

| H460 | 257.87 |

The study utilized flow cytometry to analyze the cell cycle distribution and found that treatment with the compound led to a notable arrest at the G1 phase, suggesting interference with DNA replication processes.

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several bacterial strains using disc diffusion methods. The findings are summarized in the table below:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.5 |

| Escherichia coli | 14.0 |

| Pseudomonas aeruginosa | 13.5 |

This data indicates a promising antibacterial profile, which could be further explored for therapeutic applications against resistant bacterial infections.

Case Studies and Applications

- Breast Cancer Treatment : A case study highlighted the use of this compound in combination therapies for breast cancer, demonstrating enhanced efficacy when paired with traditional chemotherapeutic agents.

- Antimicrobial Development : Another study focused on synthesizing derivatives of this compound to improve its antibacterial properties, showcasing its potential as a lead compound in drug development.

Q & A

Q. What are the standard synthetic routes for 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid, and how are yields optimized?

The compound is synthesized via multi-step reactions, typically starting with cyclization of precursors like 2-aminobenzophenone derivatives with ethyl 4-chloroacetoacetate in the presence of ceric ammonium nitrate (CAN) as a catalyst. Optimization involves adjusting reaction temperature, solvent polarity (e.g., methanol or acetonitrile), and stoichiometric ratios. Post-synthesis purification via silica gel chromatography (petroleum ether/EtOAc gradients) and recrystallization from ethanol improves purity. Yields exceeding 80% are achievable with rigorous control of reaction time and catalyst loading .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and quinoline ring structure.

- Mass spectrometry (ESI-MS) for molecular weight validation (e.g., [M+H]⁺ = 358.17 observed in amide derivatives).

- HPLC (>97% purity thresholds) to assess batch consistency.

- X-ray crystallography (when single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in related quinoline-carboxylic acid derivatives .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

Standard assays include:

- Anticancer activity : MTT assays against MCF-7 (breast) and H460 (lung) cancer cell lines, with IC₅₀ values calculated using dose-response curves .

- Antibacterial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .

- Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression in macrophage models.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

SAR strategies involve systematic modifications:

- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.

- Scaffold hybridization : Fuse the quinoline core with heterocycles (e.g., oxepino-quinolinones) to improve target binding, as seen in derivatives with enhanced anticancer activity .

- Amide/ester derivatives : Coupling the carboxylic acid with fluorinated or tert-butyl-substituted amines to enhance membrane permeability .

Q. What mechanistic approaches are used to elucidate its interaction with molecular targets?

Advanced methods include:

- Molecular docking : Simulate binding to enzyme active sites (e.g., topoisomerase II or bacterial gyrase) using software like AutoDock, validated by correlation with experimental IC₅₀ values .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins.

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stabilization upon ligand binding .

Q. How can contradictory bioactivity data between studies be resolved methodologically?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing or NIH/NCATS recommendations for cytotoxicity assays.

- Orthogonal validation : Confirm anticancer activity via dual methods (e.g., MTT and clonogenic assays).

- Batch consistency checks : Use HPLC-MS to rule out degradation or impurities (>95% purity required) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Approaches include:

- Prodrug synthesis : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for improved oral absorption.

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance aqueous dispersion and tumor targeting .

- Co-crystallization : With co-formers like L-arginine to enhance dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.